

Measuring MM-589 Target Engagement in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: MM-589

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Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2][3][4] Dysregulation of the MLL complex is implicated in certain types of leukemia, making the WDR5-MLL interaction an attractive therapeutic target.[3] **MM-589** binds to WDR5 with high affinity, disrupting the WDR5-MLL complex and subsequently inhibiting H3K4 methylation.[1][2][4]

These application notes provide detailed protocols for various techniques to measure the target engagement of **MM-589** in cellular models. The described methods will enable researchers to:

- Confirm the direct binding of **MM-589** to its intracellular target, WDR5.
- Assess the disruption of the WDR5-MLL protein-protein interaction.
- Quantify the downstream effects on histone H3K4 methylation.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of **MM-589**.

Table 1: In Vitro Inhibitory Activity of **MM-589**^{[1][2][5][6][7]}

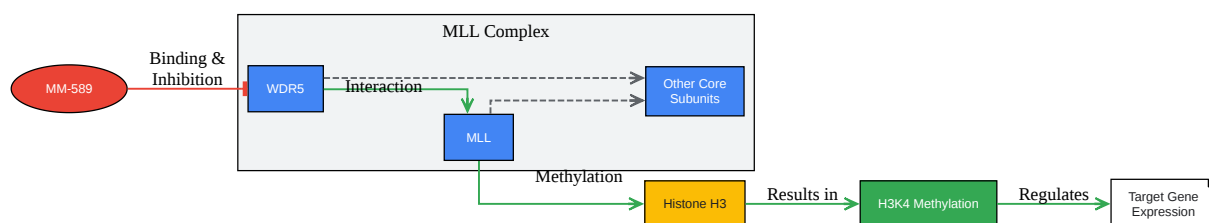
Parameter	Target/Assay	IC50	Ki
Binding Affinity	WDR5	0.90 nM	<1 nM
Enzymatic Activity	MLL H3K4 Methyltransferase (HMT)	12.7 nM	-

 Table 2: Cellular Inhibitory Activity of **MM-589**^{[1][3][5][6][8]}

Cell Line	Description	IC50 (Cell Growth)
MV4-11	Human leukemia, MLL rearrangement	0.25 μ M
MOLM-13	Human leukemia, MLL rearrangement	0.21 μ M
HL-60	Human leukemia, MLL wild-type	8.6 μ M

Signaling Pathway and Drug Mechanism

MM-589 exerts its effect by intercepting a critical protein-protein interaction in the MLL histone methyltransferase complex. The diagram below illustrates the targeted signaling pathway.



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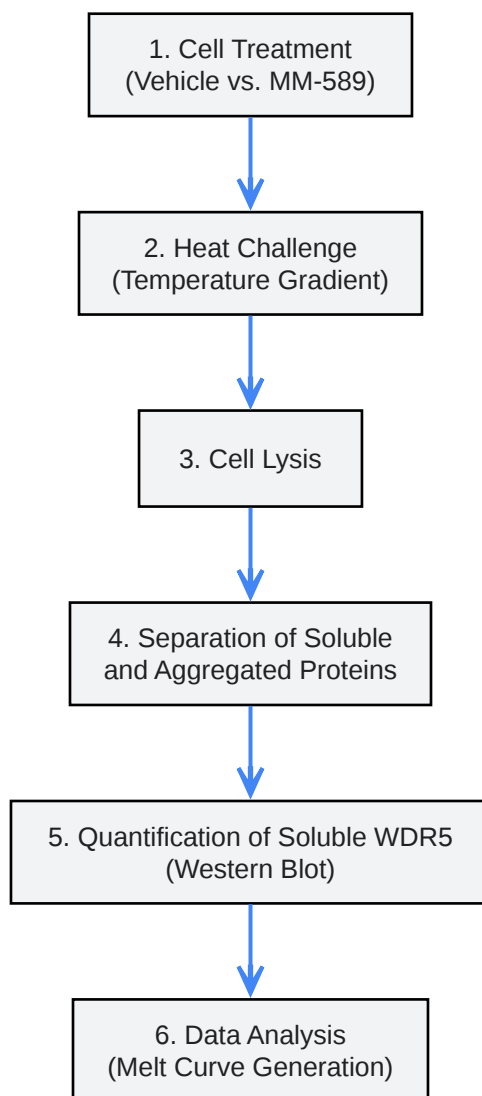
Figure 1: MM-589 Mechanism of Action.

Experimental Protocols

Here, we provide detailed protocols for three key experimental approaches to measure **MM-589** target engagement in cells.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9]



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Figure 2: CETSA Experimental Workflow.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- Cell culture medium and supplements
- **MM-589**
- DMSO (vehicle control)

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against WDR5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Thermal cycler or heating block
- Centrifuge

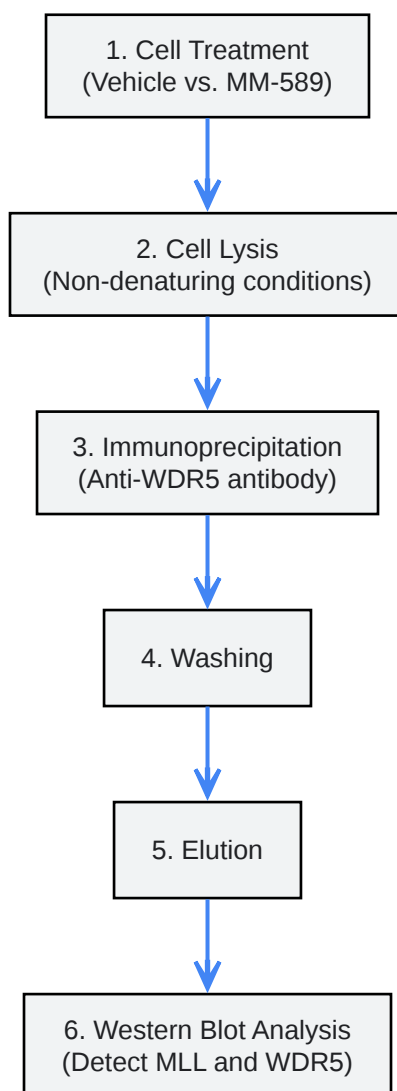
Procedure:

- Cell Culture and Treatment:
 - Culture leukemia cells to a density of approximately $1-2 \times 10^6$ cells/mL.
 - Treat cells with the desired concentration of **MM-589** or DMSO for 1-2 hours at 37°C.
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes for each temperature point.
 - Heat the samples in a thermal cycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C).

- After heating, cool the samples to room temperature.
- Cell Lysis:
 - Pellet the cells by centrifugation.
 - Resuspend the cell pellets in ice-cold lysis buffer.
 - Lyse the cells by freeze-thaw cycles or sonication.
- Separation of Soluble Fraction:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant, which contains the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
 - Incubate with a primary antibody specific for WDR5, followed by an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities for WDR5 at each temperature for both **MM-589** and vehicle-treated samples.
 - Plot the relative amount of soluble WDR5 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the **MM-589**-treated samples indicates target engagement.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction

Co-IP is used to determine if **MM-589** disrupts the interaction between WDR5 and MLL in cells. [1][3][5] In this assay, an antibody against WDR5 is used to pull down WDR5 and any interacting proteins. The presence of MLL in the immunoprecipitate is then assessed by Western blotting.



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Figure 3: Co-Immunoprecipitation Workflow.

Materials:

- Leukemia cell lines
- **MM-589** and DMSO
- Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based buffer with protease inhibitors)
- Antibody against WDR5 for immunoprecipitation
- Antibody against MLL for Western blotting
- Protein A/G magnetic beads or agarose beads
- Elution buffer
- Standard Western blotting reagents

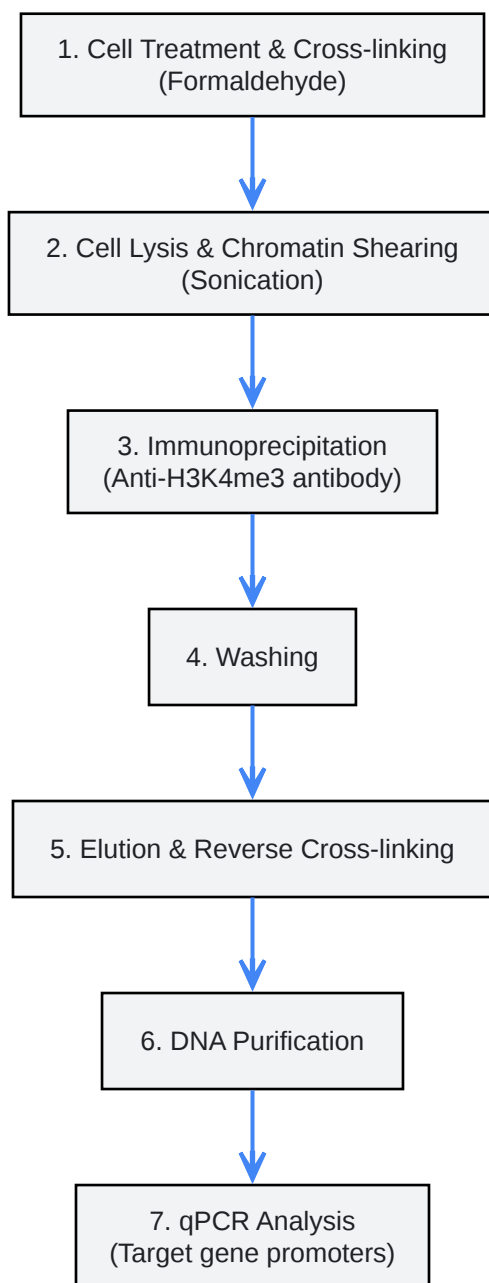
Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **MM-589** or DMSO as described in the CETSA protocol.
 - Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
 - Clarify the lysate by centrifugation.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
 - Incubate the pre-cleared lysate with an anti-WDR5 antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G beads to capture the antibody-protein complexes.
- Washing and Elution:

- Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
- Western Blot Analysis:
 - Analyze the eluted samples and input lysates by Western blotting.
 - Probe the membrane with antibodies against both MLL and WDR5. A decrease in the amount of co-immunoprecipitated MLL in the **MM-589**-treated sample compared to the vehicle control indicates disruption of the WDR5-MLL interaction.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4 Methylation

ChIP is used to assess the downstream consequences of **MM-589** treatment on the methylation of histone H3 at lysine 4 at specific gene promoters known to be regulated by the MLL complex.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Figure 4: Chromatin Immunoprecipitation Workflow.

Materials:

- Leukemia cell lines
- **MM-589** and DMSO

- Formaldehyde for cross-linking
- Glycine to quench cross-linking
- CHIP lysis and wash buffers
- Antibody against tri-methylated H3K4 (H3K4me3)
- Protein A/G magnetic beads or agarose beads
- Elution buffer and Proteinase K
- DNA purification kit
- Primers for qPCR targeting MLL-regulated gene promoters (e.g., HOXA9)
- qPCR master mix and instrument

Procedure:

- Cell Treatment and Cross-linking:
 - Treat cells with **MM-589** or DMSO for a longer duration (e.g., 24-48 hours) to observe changes in histone modifications.
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
 - Quench the cross-linking reaction with glycine.
- Chromatin Preparation:
 - Lyse the cells and isolate the nuclei.
 - Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C.

- Capture the antibody-chromatin complexes with Protein A/G beads.
- Washing, Elution, and Reverse Cross-linking:
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin from the beads.
 - Reverse the cross-links by heating in the presence of a high salt concentration.
 - Treat with Proteinase K to digest proteins.
- DNA Purification and qPCR:
 - Purify the immunoprecipitated DNA.
 - Perform qPCR using primers specific for the promoter regions of known MLL target genes. A decrease in the enrichment of H3K4me3 at these promoters in **MM-589**-treated cells compared to the control indicates successful target inhibition.

Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for researchers to effectively measure the target engagement of **MM-589** in cellular systems. By employing a combination of biophysical, biochemical, and cellular assays, a thorough understanding of the compound's mechanism of action, from direct target binding to downstream functional consequences, can be achieved. These methods are crucial for the preclinical evaluation and further development of **MM-589** and other inhibitors of the WDR5-MLL interaction.

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